molecular formula C19H18ClNO3 B214636 5-chloro-3-hydroxy-3-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one

5-chloro-3-hydroxy-3-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one

Cat. No.: B214636
M. Wt: 343.8 g/mol
InChI Key: SCDHFNRHFJVGLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-3-hydroxy-3-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a chloro group, a hydroxy group, and a mesityl group attached to the indole core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-3-hydroxy-3-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Introduction of the Chloro Group: Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

    Hydroxylation: The hydroxy group can be introduced via hydroxylation reactions using oxidizing agents such as hydrogen peroxide or osmium tetroxide.

    Attachment of the Mesityl Group: The mesityl group can be introduced through Friedel-Crafts acylation using mesityl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.

    Reduction: The carbonyl group in the mesityl moiety can be reduced to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like ammonia, primary amines, or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-3-hydroxy-3-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes, receptors, and cellular pathways. The chloro and hydroxy groups may play a role in binding to active sites, while the mesityl group could influence the compound’s overall stability and solubility.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-3-hydroxy-1H-indole-2-one: Lacks the mesityl group.

    3-hydroxy-3-(2-mesityl-2-oxoethyl)-1H-indole-2-one: Lacks the chloro group.

    5-chloro-3-(2-mesityl-2-oxoethyl)-1H-indole-2-one: Lacks the hydroxy group.

Uniqueness

5-chloro-3-hydroxy-3-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one is unique due to the combination of its functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C19H18ClNO3

Molecular Weight

343.8 g/mol

IUPAC Name

5-chloro-3-hydroxy-3-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]-1H-indol-2-one

InChI

InChI=1S/C19H18ClNO3/c1-10-6-11(2)17(12(3)7-10)16(22)9-19(24)14-8-13(20)4-5-15(14)21-18(19)23/h4-8,24H,9H2,1-3H3,(H,21,23)

InChI Key

SCDHFNRHFJVGLZ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)C(=O)CC2(C3=C(C=CC(=C3)Cl)NC2=O)O)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)CC2(C3=C(C=CC(=C3)Cl)NC2=O)O)C

Origin of Product

United States

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